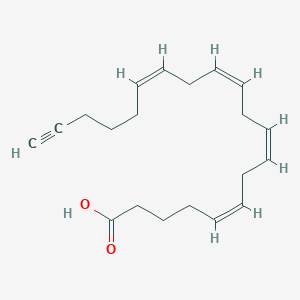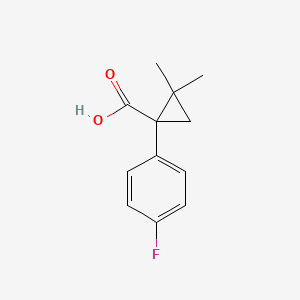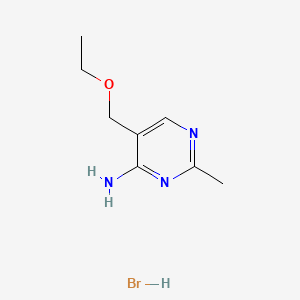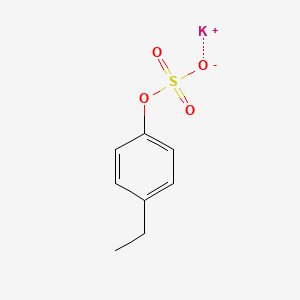
(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid, also known as 5,8,11,14-eicosatetraenoic acid (5,8,11,14-EET), is an unsaturated fatty acid that is produced in the body as a result of the metabolism of arachidonic acid. It is a member of the family of eicosanoids, which are hormones that are produced by the body and are involved in a variety of physiological processes. 5,8,11,14-EET is a biologically active molecule that has been studied extensively in recent years, and its role in the regulation of physiological processes has been the focus of much research.
科学的研究の応用
Click Chemistry Tagging
Arachidonic Acid Alkyne can be tagged with fluorescent or biotinylated labels through click chemistry reactions, allowing for the analysis of its metabolism and biological activity. This is particularly useful in cell biology research to visualize and quantify lipid interactions .
Bio-orthogonal Chemistry
The terminal alkyne group serves as a bio-orthogonal tag that can be chemically or metabolically installed into biologically important molecules like proteins, lipids, and nucleic acids. This enables their visualization and quantification in pharmaceutical and medicinal research .
Metabolic Studies
As a clickable lipid analog, Arachidonic Acid Alkyne is used as a sensitive probe for studying cellular arachidonic acid metabolism, providing insights into fatty acid interactions within complex biological systems .
Intracellular Signaling
Arachidonic Acid itself is an intracellular signaling molecule, and its alkyne derivative could potentially be used to study signaling pathways involving lipid molecules .
Disease Development Research
The derivatives of Arachidonic Acid, including its alkyne form, are involved in the development of diseases. They play critical roles in cell physiology and can be used to study disease mechanisms at the molecular level .
Synthesis of Bioactive Molecules
The terminal alkyne group in Arachidonic Acid Alkyne is useful for synthesizing complex molecular scaffolds that have applications in creating bioactive compounds for pharmaceutical research .
作用機序
Arachidonic Acid Alkyne, also known as (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-19-ynoic acid or ArachidonicAcidAlkyne, is a form of arachidonic acid with an ω-terminal alkyne . This compound has a variety of biological roles and impacts, which we will explore in detail below.
Target of Action
Arachidonic Acid Alkyne’s primary targets are the enzymes involved in its metabolism, such as acyl-CoA synthetases (ACSs) and lysophospholipid acyl-CoA acyltransferases (lyso-PLATs) . These enzymes activate free Arachidonic Acid Alkyne and incorporate it into phospholipids (PLs), playing a crucial role in its biological activity .
Mode of Action
The terminal alkyne group of Arachidonic Acid Alkyne can be used in click chemistry linking reactions. This allows the compound to tag arachidonic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . Because the alkyne group is at the ω-terminus, this compound can easily tag metabolites and derivatives .
Biochemical Pathways
Arachidonic Acid Alkyne is involved in several biochemical pathways. It is converted into eicosanoids, such as prostaglandins, leukotrienes, and epoxyeicosatrienoic acid, through three distinct enzymatic metabolic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . These pathways play critical roles in various physiological activities, including inflammation, blood clotting, and vasoconstriction .
Pharmacokinetics
It is known that the compound has low rates of oxidation , which may impact its bioavailability.
Result of Action
The result of Arachidonic Acid Alkyne’s action is the generation of numerous bioactive metabolites. These metabolites have critical importance for the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .
Action Environment
The action of Arachidonic Acid Alkyne can be influenced by various environmental factors. For instance, conditions like diabetes can significantly alter lipid metabolism, which in turn might affect the enzymatic processes involved in Arachidonic Acid Alkyne’s metabolism . Understanding these influences is crucial for optimizing the therapeutic use of this compound.
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYXKMUESYRSH-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)





![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)






